Cytidine 3',5'-diphosphate
Overview
Description
Cytidine 3’,5’-diphosphate is a nucleoside diphosphate that plays a crucial role in various biochemical processes. It is an ester of pyrophosphoric acid with the nucleoside cytidine, consisting of a pyrophosphate group, the pentose sugar ribose, and the nucleobase cytosine . This compound is involved in the biosynthesis of nucleic acids and is essential for cellular metabolism and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cytidine 3’,5’-diphosphate can be synthesized through enzymatic and chemical methods. One common approach involves the phosphorylation of cytidine monophosphate using specific kinases . Another method includes the use of cytidine triphosphate synthase to catalyze the amination of uridine triphosphate, resulting in the formation of cytidine triphosphate, which can then be converted to cytidine diphosphate .
Industrial Production Methods: Industrial production of cytidine 3’,5’-diphosphate often employs fermentation processes using genetically engineered microorganisms. These microorganisms are optimized to produce high yields of the compound through metabolic engineering and pathway optimization .
Chemical Reactions Analysis
Types of Reactions: Cytidine 3’,5’-diphosphate undergoes various biochemical reactions, including phosphorylation, dephosphorylation, and hydrolysis. It can also participate in nucleophilic substitution reactions and form complexes with metal ions .
Common Reagents and Conditions: Common reagents used in the reactions involving cytidine 3’,5’-diphosphate include adenosine triphosphate, magnesium ions, and specific enzymes such as nucleotidases and kinases . The reactions typically occur under physiological conditions, with pH and temperature optimized for enzyme activity.
Major Products Formed: The major products formed from the reactions of cytidine 3’,5’-diphosphate include cytidine monophosphate, cytidine triphosphate, and various nucleoside analogs .
Scientific Research Applications
Cytidine 3’,5’-diphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study the activity of nucleotidases and kinases.
Biology: It plays a role in the synthesis of nucleic acids and is involved in cellular signaling pathways.
Medicine: Cytidine 3’,5’-diphosphate is used in the development of antiviral and anticancer drugs.
Mechanism of Action
Cytidine 3’,5’-diphosphate exerts its effects by participating in the biosynthesis of nucleic acids and acting as a precursor for the synthesis of cytidine triphosphate and other nucleotides . It targets specific enzymes involved in nucleotide metabolism, such as cytidine triphosphate synthase and nucleotidases . The compound also plays a role in cellular signaling pathways by acting as a substrate for kinases and other enzymes .
Comparison with Similar Compounds
Cytidine 5’-diphosphocholine:
Cytidine monophosphate: A nucleotide that serves as a precursor for the synthesis of cytidine diphosphate and cytidine triphosphate.
Cytidine triphosphate: A nucleotide involved in the synthesis of RNA and DNA and in cellular signaling.
Uniqueness: Cytidine 3’,5’-diphosphate is unique due to its specific role in nucleotide metabolism and its involvement in various biochemical pathways. Its ability to act as a precursor for multiple nucleotides and its participation in cellular signaling make it a versatile and essential compound in biological systems .
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O11P2/c10-5-1-2-12(9(14)11-5)8-6(13)7(23-25(18,19)20)4(22-8)3-21-24(15,16)17/h1-2,4,6-8,13H,3H2,(H2,10,11,14)(H2,15,16,17)(H2,18,19,20)/t4-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGIITUCOOTSAP-XVFCMESISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O11P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183481 | |
Record name | Cytidine 3',5'-diphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80183481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2922-94-3 | |
Record name | Cytidine 3',5'-diphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cytidine 3',5'-diphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80183481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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